molecular formula C13H17N3 B1479960 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-39-3

1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479960
CAS No.: 2098053-39-3
M. Wt: 215.29 g/mol
InChI Key: CLJDRGBFOJYXAW-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is a pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of considerable research efforts . Pyrazoles can be synthesized through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition between diazoalkanes or nitrile imines and olefins . A novel and efficient cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones has been achieved for the regioselective synthesis of pyrazole derivatives .


Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties .


Physical and Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . More complex structures with various relevant examples can be formed from them .

Scientific Research Applications

Anticancer Potential

  • Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, related to 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, have been investigated for their anticancer properties. These compounds, including derivatives like 1,2-dihydropyrido[3,4-b]pyrazines, are known for their ability to inhibit mitosis and demonstrate significant antitumor activity in mice (Temple et al., 1987).

Synthesis and Chemical Properties

  • Efficient methods for synthesizing 1H-imidazo[1,2-b]pyrazole libraries have been developed, which is crucial for exploring their scientific applications. These methods involve multicomponent reactions and have been used to evaluate antimicrobial activities (Babariya & Naliapara, 2017).
  • The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, highlighting its potential as a non-classical isostere of indole and a precursor for push–pull dyes. This functionalization is used in the synthesis of drug isosteres like pruvanserin, enhancing solubility in aqueous media (Schwärzer et al., 2021).

Potential Antipsychotic Activity

  • A series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally similar to this compound, have been synthesized. These compounds showed antipsychotic-like effects in preclinical tests without the typical side effects of current antipsychotic drugs, indicating their potential as novel antipsychotic agents (Dewald et al., 1988).

Antimicrobial and Antibacterial Activity

  • Certain synthesized compounds related to this compound have been evaluated for antimicrobial activity, with moderate to significant results observed, underlining the potential for these compounds in antimicrobial treatments (Prasad, 2021).

DNA Synthesis Inhibition

  • 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, a related compound, has been found to inhibit DNA synthesis in animal cells. This unique mode of action distinguishes it from other known DNA synthesis inhibitors, suggesting its utility in research and potential therapeutic applications (Ennis et al., 1971).

Safety and Hazards

The safety data sheet for pyrazole indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-cyclopropylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-10(3-1)9-15-6-7-16-13(15)8-12(14-16)11-4-5-11/h6-8,10-11H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJDRGBFOJYXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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